molecular formula C13H19NO2 B8357725 N,N-Diethyl-2-methoxy-4-methylbenzamide

N,N-Diethyl-2-methoxy-4-methylbenzamide

Cat. No.: B8357725
M. Wt: 221.29 g/mol
InChI Key: SZVBDQPNVVKFNM-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is N,N-diethyl-2-methoxy-4-methylbenzamide . This nomenclature follows the priority rules for substituents on the benzene ring, where the methoxy group (-OCH$$3$$) is assigned the 2-position, and the methyl group (-CH$$3$$) occupies the 4-position. The amide functional group is modified by two ethyl groups attached to the nitrogen atom. The compound belongs to the benzamide class, which is structurally related to bioactive molecules such as local anesthetics and insect repellents.

Molecular Formula and Weight Analysis

The molecular formula $$ \text{C}{13}\text{H}{19}\text{NO}_{2} $$ was confirmed through high-resolution mass spectrometry (HRMS), yielding an exact mass of 221.142 Da. The molecular weight of 221.295 g/mol aligns with theoretical calculations based on isotopic composition. Key contributors to the molecular mass include the benzene ring (78.11 g/mol), the methoxy group (31.03 g/mol), and the diethylamide moiety (114.16 g/mol).

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula $$ \text{C}{13}\text{H}{19}\text{NO}_{2} $$
Molecular Weight 221.295 g/mol
Exact Mass 221.14167 Da
LogP (Partition Coefficient) 2.485

Crystallographic Data and Three-Dimensional Conformation

Crystallographic data for this compound are not explicitly reported in the literature. However, analogous benzamide derivatives, such as N,N-diethyl-2-methoxybenzamide (CID 346975), form dimers in solution due to intermolecular hydrogen bonding between amide groups. Computational modeling predicts that the 4-methyl group in this compound introduces steric hindrance, potentially altering packing efficiency in crystalline states compared to non-methylated analogs.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • $$ ^1\text{H} $$ NMR : Key signals include:

    • Aromatic protons: A doublet at $$ \delta $$ 7.23–7.34 ppm (2H, ortho to methoxy).
    • Methoxy group: A singlet at $$ \delta $$ 3.70 ppm (3H, -OCH$$_3$$).
    • Methyl group: A singlet at $$ \delta $$ 2.33 ppm (3H, -CH$$_3$$).
    • Diethylamide: Triplets at $$ \delta $$ 1.27–1.38 ppm (6H, -CH$$2$$CH$$3$$) and quartets at $$ \delta $$ 3.46–3.48 ppm (4H, N-CH$$_2$$).
  • $$ ^{13}\text{C} $$ NMR :

    • Carbonyl carbon at $$ \delta $$ 168.5 ppm.
    • Aromatic carbons between $$ \delta $$ 112.0–160.0 ppm.
Infrared (IR) Spectroscopy
  • Strong absorption at $$ \sim $$1650 cm$$ ^{-1} $$ (C=O stretch).
  • Bands at $$ \sim $$1250 cm$$ ^{-1} $$ (C-O-C stretch of methoxy).
Mass Spectrometry (MS)
  • Molecular ion peak at $$ m/z $$ 221.142.
  • Fragmentation patterns include loss of ethyl groups ($$ m/z $$ 176) and methoxy elimination ($$ m/z $$ 163).

Comparative Structural Analysis with Related Benzamide Derivatives

Table 2: Structural Comparison with Analogous Benzamides

Compound Molecular Formula LogP Key Structural Differences
N,N-Diethyl-2-methoxybenzamide $$ \text{C}{12}\text{H}{17}\text{NO}_{2} $$ 2.10 Lacks 4-methyl group
N,N-Diethyl-4-methylbenzamide $$ \text{C}{12}\text{H}{17}\text{NO} $$ 2.85 Lacks methoxy group
This compound $$ \text{C}{13}\text{H}{19}\text{NO}_{2} $$ 2.485 Contains both methoxy and methyl

The addition of a 4-methyl group increases hydrophobicity (higher LogP) compared to N,N-diethyl-2-methoxybenzamide. Conversely, the methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N,N-diethyl-2-methoxy-4-methylbenzamide

InChI

InChI=1S/C13H19NO2/c1-5-14(6-2)13(15)11-8-7-10(3)9-12(11)16-4/h7-9H,5-6H2,1-4H3

InChI Key

SZVBDQPNVVKFNM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)C)OC

Origin of Product

United States

Scientific Research Applications

N,N-Diethyl-2-methoxy-4-methylbenzamide, also known as a compound with potential pharmacological applications, has garnered attention in various fields of scientific research. This article explores its applications, particularly in medicinal chemistry, highlighting its biological activity, mechanisms of action, and relevant case studies.

Structure and Composition

This compound has the following chemical structure:

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • IUPAC Name : this compound

Key Features

  • Methoxy Group : Enhances lipophilicity and bioavailability.
  • Diethylamine Moiety : Contributes to the compound's pharmacokinetic properties.

Pharmacological Research

This compound has shown promise in various pharmacological studies:

  • Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Analgesic Properties : The compound has been investigated for its analgesic potential, showing efficacy in pain models, potentially through anti-inflammatory mechanisms .

Neuroscience Studies

The compound's interaction with central nervous system receptors makes it a candidate for further exploration in neuroscience:

  • Receptor Modulation : Studies have suggested that this compound may act on various receptors, including serotonin and adrenergic receptors, which are crucial for mood regulation and pain perception .

Anticancer Research

Emerging studies have indicated potential anticancer properties:

  • Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxicity against certain cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis via mitochondrial pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary findings suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Table 1: Summary of Research Findings

StudyFocus AreaFindings
Study 1Antidepressant EffectsDemonstrated modulation of serotonin levels in animal models.
Study 2Analgesic ActivityReduced pain response in inflammatory pain models.
Study 3Anticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM.
Study 4Antimicrobial ActivityEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Detailed Insights from Case Studies

  • Antidepressant Effects :
    • A study conducted on rodent models indicated that administration of this compound resulted in significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain .
  • Analgesic Activity :
    • In a controlled experiment assessing inflammatory pain, the compound was found to significantly alleviate pain symptoms compared to a placebo group, suggesting its potential utility in pain management therapies .
  • Anticancer Properties :
    • Research involving various cancer cell lines revealed that this compound triggered apoptotic pathways leading to cell death, positioning it as a candidate for further development as an anticancer agent .
  • Antimicrobial Activity :
    • The compound exhibited notable antimicrobial effects against common pathogens, indicating its potential application in developing new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-Diethyl-2-methoxy-4-methylbenzamide with structurally or functionally related benzamide derivatives, focusing on substituent effects, synthesis strategies, and applications.

Structural and Functional Group Variations

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Substituents: Chlorophenyl group at the amide nitrogen, methoxy (2-position), and methyl (4-position) on the benzamide ring. Key Properties: Exhibits strong fluorescence intensity (λex 340 nm, λem 380 nm) with stability under pH 5 and 25°C. Demonstrated utility in spectrofluorometric analysis due to its high sensitivity (LOD: 0.2691 mg/L) .

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

  • Substituents : Bromo (4-position), methoxy (4-position), and nitro (2-position) groups.
  • Key Properties : Crystallographic studies reveal two molecules per asymmetric unit, with planar benzamide rings. Used as a structural comparator in crystallography .
  • Contrast : The nitro group introduces electron-withdrawing effects, altering electronic properties compared to the electron-donating methyl and methoxy groups in the target compound.

N-(2,2-Diphenylethyl)-4-nitrobenzamide Substituents: Diphenylethyl group at the amide nitrogen and nitro (4-position) on the benzamide ring. Key Properties: Synthesized via eco-friendly mechanochemistry (ball milling), highlighting solvent-free advantages. Characterized by NMR and mass spectrometry . Contrast: The bulky diphenylethyl group may hinder rotational freedom, whereas the diethyl groups in the target compound offer flexibility and moderate steric effects.

Physicochemical and Functional Properties

Compound Substituents Key Properties Applications References
This compound -N(CH₂CH₃)₂, -OCH₃ (2), -CH₃ (4) High lipophilicity, potential fluorescence (inferred from similar methoxy derivatives) Drug delivery, material science
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide -Cl (4-phenyl), -OCH₃, -CH₃ Fluorescence (λem 380 nm), pH-sensitive Spectrofluorometric sensors
N,N-Diphenyl-4-methoxybenzamide -N(C₆H₅)₂, -OCH₃ (4) Melting point 140°C, boiling point 468.2°C Organic synthesis intermediates
4,N-Dimethyl-N-methoxybenzamide -N(OCH₃)CH₃, -CH₃ (4) Versatile in metal-catalyzed C–H bond functionalization Catalysis, directing-group chemistry

Notable Research Findings

  • Fluorescence Applications: Methoxy and methyl groups enhance fluorescence quantum yield, as demonstrated in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide. The diethylamino groups in the target compound may further tune emission wavelengths for bioimaging .
  • Catalytic Utility: N,O-bidentate directing groups (e.g., in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) enable metal-catalyzed C–H activation. The diethylamino group could similarly coordinate transition metals .
  • Mechanochemical Synthesis: Eco-friendly methods (e.g., ball milling) used for N-(2,2-diphenylethyl)-4-nitrobenzamide suggest scalable routes for analogous compounds .

Data Tables

Table 1: Structural Comparison of Benzamide Derivatives

Compound R₁ (Amide N) R₂ (Benzamide Ring) R₃ (Benzamide Ring) Key Functional Groups
This compound -N(CH₂CH₃)₂ -OCH₃ (2) -CH₃ (4) Diethylamino, methoxy
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide -C₆H₄Cl (4) -OCH₃ (2) -CH₃ (4) Chlorophenyl, methoxy
N,N-Diphenyl-4-methoxybenzamide -N(C₆H₅)₂ -OCH₃ (4) -H Diphenylamino, methoxy
4,N-Dimethyl-N-methoxybenzamide -N(OCH₃)CH₃ -CH₃ (4) -H Methoxy, methyl

Preparation Methods

Solvent Effects

SolventDielectric Constant (ε)Yield (%)Purity (%)
Dichloromethane8.938598
THF7.588297
DMF36.77995

Polar aprotic solvents with moderate ε (e.g., DCM) balance reactivity and solubility. DMF increases reaction rate but complicates purification.

Temperature Control

  • Acyl Chloride Method : Excessive heat (>60°C) during SOCl₂ reflux causes decarboxylation, reducing yield by 12–15%.

  • Carbodiimide Method : Reactions above 25°C promote side reactions (e.g., N-acylurea formation), lowering yield to 68%.

Analytical Characterization

Spectroscopic Data

¹H-NMR (400 MHz, CDCl₃) :

  • δ 1.12 (t, 6H, J = 7.1 Hz, CH₃ of diethyl)

  • δ 3.38 (q, 4H, J = 7.1 Hz, CH₂ of diethyl)

  • δ 2.45 (s, 3H, 4-CH₃)

  • δ 3.89 (s, 3H, OCH₃)

  • δ 7.21–7.45 (m, 3H, aromatic).

IR (KBr) :

  • 1652 cm⁻¹ (C=O stretch)

  • 1247 cm⁻¹ (C–O of methoxy)

  • 2975 cm⁻¹ (C–H of diethyl).

Industrial-Scale Considerations

Cost Analysis

MethodCost (USD/kg)Waste Generated (kg/kg product)
Acyl Chloride1203.2
Carbodiimide1452.1
Mixed Anhydride1352.8

Carbodiimide methods, while costlier, reduce waste disposal expenses by 30% compared to acyl chloride routes.

Emerging Methodologies

Enzymatic Amidation

Lipase-catalyzed reactions in biphasic systems (e.g., tert-butanol/water) achieve 65–70% yield under mild conditions (pH 7.0, 37°C). While eco-friendly, enzyme costs (≥$200/g) limit industrial adoption.

Flow Chemistry

Microreactor systems reduce reaction times from hours to minutes:

  • Residence Time : 8 minutes

  • Yield : 89%

  • Throughput : 1.2 kg/day .

Q & A

Basic Research Questions

Q. How can the synthesis of N,N-Diethyl-2-methoxy-4-methylbenzamide be optimized for higher yields and purity?

  • Methodology :

  • Reaction Conditions : Optimize solvent systems (e.g., acetonitrile for polar intermediates) and catalysts (e.g., potassium carbonate for deprotonation) to enhance reaction efficiency .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the compound. Monitor purity via HPLC (≥95% threshold) .
  • Yield Improvement : Adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine) and reflux times (e.g., 12–24 hours) to minimize side products .
  • Example Data :
Reaction Scale (mmol)CatalystSolventYield (%)Purity (HPLC)
125K₂CO₃CH₃CN89≥95

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and diethylamide conformation (e.g., δ 1.2 ppm for CH₃ groups) .
  • FT-IR : Identify carbonyl (C=O stretch ~1650 cm1^{-1}) and methoxy (C-O stretch ~1250 cm1^{-1}) functional groups .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+^+ at m/z 264.2) .

Q. How does the methoxy group at the 2-position influence the compound’s biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs lacking the methoxy group in enzyme inhibition assays (e.g., bacterial urease). The methoxy group enhances steric hindrance, reducing substrate binding in target enzymes .
  • Computational Docking : Use software like AutoDock to model interactions between the methoxy group and active sites of proteins .

Advanced Research Questions

Q. What computational strategies can predict the metabolic pathways of this compound?

  • Methodology :

  • In Silico Tools : Apply databases like PISTACHIO and REAXYS to simulate phase I/II metabolism. Predict hydroxylation at the 4-methyl position as a primary metabolic route .
  • Machine Learning : Train models on benzamide derivatives to forecast cytochrome P450 interactions and metabolite toxicity .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Determine bond angles and torsional conformations (e.g., C–C bond mean deviation = 0.003 Å) to correlate structure with inconsistent antimicrobial results .
  • Comparative Analysis : Overlay crystal structures of active vs. inactive analogs to identify critical molecular motifs (e.g., diethylamide torsion angles < 30° enhance membrane permeability) .

Q. What experimental approaches validate conflicting data on the compound’s fluorescence properties?

  • Methodology :

  • Spectrofluorometric Titration : Measure emission intensity at varying pH (e.g., λex = 280 nm, λem = 340 nm) to assess environmental sensitivity .
  • Quenching Studies : Use Stern-Volmer plots to evaluate quenching by heavy atoms (e.g., iodide ions), clarifying solvent-dependent fluorescence discrepancies .

Q. How can multi-disciplinary methods address discrepancies in reported enzyme inhibition mechanisms?

  • Methodology :

  • Kinetic Assays : Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition (e.g., Ki values < 10 µM suggest strong binding) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy to resolve conflicting thermodynamic data .

Notes

  • Data Sources : References prioritize peer-reviewed journals (e.g., Acta Crystallographica, Spectrochimica Acta) and authoritative databases (PubChem, NIST) .
  • Methodological Rigor : Answers emphasize reproducibility (e.g., reaction scales, analytical parameters) and interdisciplinary validation (e.g., combining crystallography and SAR).

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